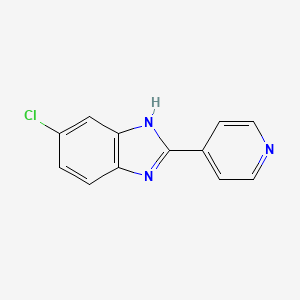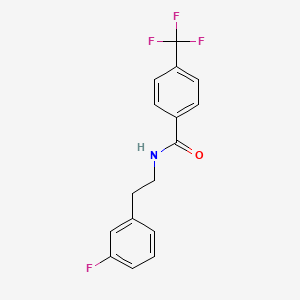
Sodium hydrogen cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium hydrogen cyanamide, also known as sodium cyanamide, is an inorganic compound with the formula Na2NCN. It is a white crystalline solid that is soluble in water and commonly used in various industrial applications. The compound is known for its role in the production of fertilizers, pharmaceuticals, and other organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Sodium hydrogen cyanamide is typically synthesized through the reaction of calcium cyanamide with sodium carbonate. The reaction is carried out at high temperatures, around 800°C, in a nitrogen atmosphere to prevent oxidation. The chemical equation for this reaction is:
CaCN2+Na2CO3→Na2NCN+CaCO3
Industrial Production Methods
In industrial settings, cyanamidnatrium is produced using a similar method but on a larger scale. The process involves the continuous feeding of calcium cyanamide and sodium carbonate into a high-temperature reactor. The resulting product is then purified through crystallization and filtration to obtain high-purity cyanamidnatrium.
Analyse Chemischer Reaktionen
Types of Reactions
Sodium hydrogen cyanamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sodium cyanate (NaOCN) in the presence of oxygen.
Reduction: It can be reduced to form sodium cyanide (NaCN) under specific conditions.
Substitution: this compound can react with halogens to form halogenated derivatives.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Sodium cyanate (NaOCN)
Reduction: Sodium cyanide (NaCN)
Substitution: Halogenated cyanamides
Wissenschaftliche Forschungsanwendungen
Sodium hydrogen cyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and as a tool for investigating metabolic pathways.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of antiviral and anticancer drugs.
Industry: Applied in the production of fertilizers, herbicides, and other agrochemicals.
Wirkmechanismus
The mechanism of action of cyanamidnatrium involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s molecular targets include various enzymes involved in metabolic pathways, such as carbonic anhydrase and cathepsin K.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium cyanamide (CaCN2): Used as a fertilizer and in the production of cyanamide.
Sodium cyanide (NaCN): Employed in gold mining and electroplating.
Sodium cyanate (NaOCN): Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
Sodium hydrogen cyanamide is unique due to its dual reactivity as both a nucleophile and electrophile, making it a versatile reagent in various chemical reactions. Its ability to inhibit enzymes also makes it valuable in biological and medical research.
Eigenschaften
CAS-Nummer |
19981-17-0 |
|---|---|
Molekularformel |
CH2N2Na |
Molekulargewicht |
65.030 g/mol |
InChI |
InChI=1S/CH2N2.Na/c2-1-3;/h2H2; |
InChI-Schlüssel |
JWEKFMCYIRVOQZ-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)N.[Na] |
Verwandte CAS-Nummern |
20611-81-8 17292-62-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B8760992.png)






![6'-Bromo-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B8761037.png)





